N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

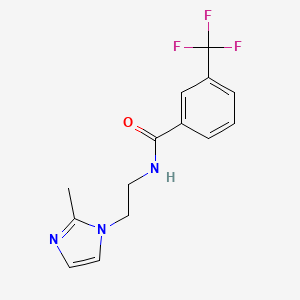

N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl ring and a 2-methylimidazole moiety linked via an ethyl chain to the amide nitrogen.

Properties

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O/c1-10-18-5-7-20(10)8-6-19-13(21)11-3-2-4-12(9-11)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLLDHTHBYZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process:

Formation of the Imidazole Derivative: The initial step involves the synthesis of 2-methyl-1H-imidazole. This can be achieved through the reaction of glyoxal, ammonia, and acetaldehyde under acidic conditions.

Alkylation: The 2-methyl-1H-imidazole is then alkylated with 2-bromoethylamine hydrobromide to form N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)amine.

Amidation: The final step involves the reaction of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)amine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced benzamide derivatives.

Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

Trifluoromethyl-Substituted Benzamides

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

This compound lacks the imidazole moiety and trifluoromethyl group but features a hydroxyl-containing tertiary alcohol. The absence of -CF₃ reduces lipophilicity, while the hydroxyl group introduces polarity, making it suitable for metal-catalyzed C–H functionalization via its N,O-bidentate directing group .Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide; ):

A pesticidal benzamide with a -CF₃ group at the 2-position and an isopropoxyphenyl substituent. The altered positioning of -CF₃ and the bulky isopropoxy group likely enhance pesticidal activity by improving membrane permeability and target binding .

Imidazole/Benzimidazole-Containing Analogues

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1; ):

This benzimidazole derivative replaces the imidazole-ethyl linker with a thioacetamido bridge and includes a dinitrophenyl group. The benzimidazole core and nitro groups enhance antimicrobial and anticancer activities but may reduce solubility .(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ():

Features a conjugated imine and benzodioxole system. The extended conjugation and chlorophenyl group may improve photostability and target selectivity compared to the target compound’s simpler ethyl-imidazole linkage .

Physicochemical and Pharmacokinetic Properties

Notes:

- The target compound’s single -CF₃ group balances lipophilicity and solubility better than bis-CF₃ analogues.

- Imidazole derivatives generally exhibit higher metabolic stability than benzimidazoles due to reduced aromatic ring oxidation .

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C19H15F3N4O

- Molecular Weight : 392.34 g/mol

- Chemical Structure : Contains a trifluoromethyl group and an imidazole ring, which are significant for its biological interactions.

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide exhibits several mechanisms of action, primarily through its interaction with specific biological targets:

- Kinase Inhibition : The compound has demonstrated potent inhibitory activity against various kinases, particularly those involved in cancer signaling pathways. For instance, it has shown IC50 values in the low nanomolar range against BCR-ABL kinases, which are critical in certain leukemias .

- Cellular Uptake and Bioavailability : Studies indicate that the compound possesses favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which enhance its therapeutic potential .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide:

Case Study 1: Efficacy Against Leukemia

In a preclinical study involving K562 cells (a model for chronic myeloid leukemia), N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide was administered at varying concentrations. The results indicated a significant reduction in cell viability with an IC50 of approximately 67 nM, demonstrating its potential as an anti-leukemic agent.

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study was conducted in rats to assess the bioavailability of the compound. The results showed an oral bioavailability of approximately 40%, with a favorable area under the curve (AUC), indicating effective systemic exposure after administration. This profile suggests potential for clinical application in oral formulations .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions, typically starting with the activation of the carboxylic acid group in 3-(trifluoromethyl)benzoic acid to form an acyl chloride. Subsequent coupling with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under basic conditions (e.g., using triethylamine) is critical. Reaction optimization for temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios improves yield. Intermediate purification via column chromatography and characterization by TLC is recommended .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms structural integrity. For example, the trifluoromethyl group appears as a distinct singlet in ¹⁹F NMR (~-62 ppm), and the imidazole protons resonate between δ 6.8–7.2 ppm in ¹H NMR. Mass spectrometry (HRMS) validates the molecular ion peak .

Q. What biological targets or mechanisms are associated with this compound?

- Methodological Answer : Imidazole-containing benzamides often target enzymes (e.g., cytochrome P450 isoforms) or receptors (e.g., G-protein-coupled receptors) due to their hydrogen-bonding and π-stacking capabilities. Preliminary assays, such as fluorescence polarization for binding affinity or enzymatic inhibition studies (IC₅₀ determination), are recommended. Use orthogonal assays (e.g., SPR or ITC) to confirm interactions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer : Optimize solvent polarity (e.g., DMF for polar intermediates vs. THF for non-polar steps) and catalyst use (e.g., DMAP for acyl coupling). Microwave-assisted synthesis may reduce reaction time. Monitor byproducts via LC-MS and adjust stoichiometry (e.g., 1.2 equivalents of amine to acyl chloride). Reflux in inert atmospheres (N₂/Ar) prevents oxidation of sensitive groups .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Perform dose-response curves in triplicate, include positive/negative controls, and validate using CRISPR-edited cell lines to isolate target-specific effects. Cross-reference with structural analogs to identify SAR trends .

Q. What strategies are effective for Structure-Activity Relationship (SAR) studies?

- Methodological Answer : Systematically modify substituents on the benzamide (e.g., electron-withdrawing groups at the 3-position) or imidazole (e.g., alkyl chain length). Use parallel synthesis to generate analogs. Test in enzymatic assays and correlate activity with computed parameters (e.g., LogP, polar surface area). Crystallography or molecular docking (e.g., AutoDock Vina) identifies key binding interactions .

Q. How can computational methods enhance understanding of this compound’s activity?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to study ligand-receptor stability. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. QSAR models built using datasets from PubChem or ChEMBL prioritize synthetic targets. Validate predictions with in vitro assays .

Data Contradiction Analysis

Q. How to address inconsistencies in reported enzymatic inhibition potency?

- Methodological Answer : Variability may stem from enzyme source (e.g., recombinant vs. native) or assay format (e.g., fluorescent vs. radiometric). Standardize protocols (e.g., pre-incubation time, substrate concentration) and use recombinant enzymes with verified activity. Meta-analysis of published IC₅₀ values identifies outliers .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

- Methodological Answer : Use Caco-2 cell monolayers for permeability studies, human liver microsomes for metabolic stability, and plasma protein binding assays (e.g., equilibrium dialysis). LC-MS/MS quantifies compound concentrations. Adjust incubation times (e.g., 1–4 hours) based on compound stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.